Product packaging for Acetyl-hirudin(54-65)(sulfated)(Cat. No.:CAS No. 125441-00-1)

Acetyl-hirudin(54-65)(sulfated)

Cat. No.: B161150
CAS No.: 125441-00-1
M. Wt: 1590.6 g/mol
InChI Key: XYECDVVWKGPHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Hirudin and its Functional Domains in Hemostasis

Hirudin is a 65-amino acid polypeptide that is the most powerful natural inhibitor of thrombin known. wikipedia.orgnih.gov Its discovery dates back to 1884, when it was identified as the anticoagulant substance secreted by leeches (Hirudo medicinalis), although its complete amino acid sequence was not determined until much later. wikipedia.orgresearchgate.net Hirudin's potent and highly specific inhibition of thrombin, without significantly affecting other serum proteins, distinguishes it from other anticoagulants like heparin. wikipedia.org

The structure of hirudin is organized into two principal functional domains that work in concert to inhibit thrombin:

The N-terminal Domain: This compact, globular domain (residues 1-49) contains three disulfide bonds (Cys6-Cys14, Cys16-Cys28, Cys32-Cys39) that stabilize its structure. wikipedia.orgfrontiersin.org It binds to the catalytic active site of thrombin, directly blocking its enzymatic activity. frontiersin.org The first few amino acid residues (1-3) form a parallel beta-strand with a segment of thrombin near the catalytic Ser-195 residue. wikipedia.org

The C-terminal Domain: This is a highly acidic and structurally disordered tail (residues 50-65) when the peptide is free in solution. wikipedia.orgnih.gov This C-terminal segment is essential for the high-affinity binding of hirudin to thrombin. nih.gov It interacts with a region on thrombin known as anion-binding exosite I (also called the fibrinogen-binding site), which is separate from the catalytic site. frontiersin.orgmedchemexpress.com This interaction is crucial for the specificity and tight binding of the inhibitor. nih.gov

The dual-domain interaction allows hirudin to effectively "clamp" onto thrombin, occluding both its active site and a key substrate-binding site, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and inhibiting platelet activation. wikipedia.orgfrontiersin.org

Significance of Peptidic Fragments in Modulating Protease Activity

The use of synthetic or isolated peptidic fragments of larger proteins is a fundamental strategy in biochemistry and pharmacology for dissecting protein-protein interactions and modulating enzyme function. nih.gov Proteases, enzymes that cleave peptide bonds in proteins, are a major class of drug targets due to their involvement in numerous physiological and pathological processes, including coagulation, inflammation, and viral replication. patsnap.com

Peptidic fragments derived from natural inhibitors or substrates can serve several purposes:

Probing Binding Sites: Short peptides can mimic a specific interaction domain of a larger protein, allowing researchers to study a single binding event in isolation. For example, a fragment corresponding to a binding loop can be used to confirm its interaction with a target protease and to characterize the binding site. nih.govnih.gov

Modulating Activity: These fragments can act as competitive inhibitors by binding to the active site or an allosteric site on a protease, thereby blocking the binding of the natural substrate. patsnap.comnih.gov Conversely, some fragments might activate a protease, although this is less common. patsnap.com

Structure-Function Studies: By systematically modifying the amino acid sequence of a peptidic fragment, researchers can identify the specific residues (a "hotspot") that are critical for the interaction. This provides a detailed map of the binding interface and guides the design of more potent and specific modulators. nih.gov

The analysis of how cells naturally process proteins into smaller peptides, a field known as peptidomics, has revealed that proteolytic cleavage is a far more common event than previously understood, generating a host of fragments with potential biological activity. nih.gov Studying these fragments and their synthetic analogues provides invaluable information on the specificity and regulation of proteases. nih.govnih.gov

Academic Research Trajectory of Acetyl-hirudin(54-65)(sulfated)

The academic study of Acetyl-hirudin(54-65)(sulfated) emerged from the effort to understand the precise mechanism of hirudin's potent anticoagulant effect. Research demonstrated that the highly acidic C-terminal tail of hirudin was essential for its strong interaction with thrombin. nih.gov This led to the synthesis of peptides corresponding to this C-terminal region to study its binding properties independently of the N-terminal domain.

Acetyl-hirudin(54-65)(sulfated) is a synthetic 12-amino acid peptide fragment that mimics the C-terminal tail of hirudin. eurogentec.com Its design incorporates two key modifications:

N-terminal Acetylation: The N-terminus is blocked with an acetyl group. This modification removes the positive charge from the terminal amino group, better mimicking its state within the full-length protein and preventing unwanted end-charge effects during binding studies. acs.org

Tyrosine Sulfation: The tyrosine residue at position 63 (Tyr-63) is sulfated. This post-translational modification is present in natural hirudin and has been shown to be critical for high-affinity binding. nih.gov The sulfate (B86663) group adds a negative charge that significantly enhances the electrostatic interaction with the positively charged anion-binding exosite I of thrombin, increasing binding affinity by approximately 10-fold. nih.gov

This specific fragment has been instrumental as a research tool. It binds tightly to thrombin's exosite I but does not inhibit the enzyme's catalytic activity on small synthetic substrates, as it does not block the active site. eurogentec.com This property allows it to be used to specifically block exosite I and study its role in various thrombin interactions, such as the activation of coagulation factor V and its interactions with heparin cofactor II. medchemexpress.comechelon-inc.comnih.gov Studies using this fragment have confirmed that residues 55-65 constitute the primary binding site within the C-terminus and that upon binding to thrombin, the flexible peptide adopts a defined α-helical structure. nih.gov

Table 1: Chemical Properties of Acetyl-hirudin(54-65)(sulfated)

PropertyValueSource
CAS Number 125441-00-1 medchemexpress.comeurogentec.com
Molecular Formula C68H95N13O29S eurogentec.com
Molecular Weight ~1590 g/mol eurogentec.com
Sequence (3-Letter) Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH eurogentec.com
Description A synthetic, acetylated, and sulfated 12-amino acid fragment of hirudin corresponding to residues 54-65. eurogentec.comechelon-inc.com
Binding Target Anion-binding exosite I of thrombin. medchemexpress.comeurogentec.com

Table 2: Research Findings on Hirudin Fragments and Thrombin Interaction

Peptide/ProteinKey Research FindingImplicationSource
Native Hirudin Inhibits thrombin by binding to both the catalytic site (N-terminus) and exosite I (C-terminus).Potent and specific anticoagulant. nih.govfrontiersin.org
Hirudin N-terminal Fragment (1-52) Acts as a competitive inhibitor of thrombin's catalytic site.The N-terminus is responsible for blocking enzymatic activity. nih.gov
Hirudin C-terminal Fragment (53-65) Binds to thrombin's exosite I, decreasing the Michaelis constant for some substrates but not directly inhibiting catalysis. Protects thrombin from cleavage by trypsin.The C-terminus modulates thrombin's substrate specificity and conformation. nih.gov
Acetyl-hirudin(55-65) NMR studies show residues 55-65 are the predominant binding site with thrombin, forming a hydrophobic cluster on one side and displaying charged residues on the other.Defines the core interacting residues and their structural arrangement when bound. nih.gov
Sulfated Hirudin Fragments Tyrosine sulfation enhances binding affinity to thrombin by ~10-fold compared to non-sulfated versions.Post-translational modification is crucial for the high potency of the natural inhibitor. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H95N13O29S B161150 Acetyl-hirudin(54-65)(sulfated) CAS No. 125441-00-1

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYECDVVWKGPHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H95N13O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583179
Record name N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125441-00-1
Record name N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Synthesis and Advanced Derivatization Methodologies

Solid-Phase Peptide Synthesis Strategies for Acetyl-hirudin(54-65)(sulfated) Production

The primary method for producing Acetyl-hirudin(54-65)(sulfated) is through Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a commonly employed method in the synthesis of hirudin fragments. nih.govnih.gov

The synthesis commences with the attachment of the C-terminal amino acid, in this case, a derivative of glutamine (Gln), to a solid support resin, such as 2-chlorotrityl chloride resin. nih.gov The synthesis then proceeds by the sequential addition of the remaining amino acids in the hirudin(54-65) sequence. Each cycle of amino acid addition involves two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a base like piperidine, and the coupling of the next Fmoc-protected amino acid, which is activated by a coupling reagent.

A convergent approach can also be utilized, where smaller, protected peptide fragments are synthesized and then coupled together on the solid support. nih.govnih.gov For instance, the hirudin(55-65) fragment can be assembled on the resin first, followed by the coupling of the N-terminal acetylated amino acid. nih.gov The N-terminal acetylation is typically performed as the final step on the fully assembled peptide while it is still attached to the resin.

Table 1: Key Reagents in Solid-Phase Peptide Synthesis of Acetyl-hirudin(54-65)(sulfated)

Reagent/ComponentFunctionReference
Fmoc-amino acidsBuilding blocks of the peptide with temporary N-terminal protection. nih.gov
2-Chlorotrityl chloride resinSolid support for anchoring the growing peptide chain. nih.gov
PiperidineBase used for the removal of the Fmoc protecting group. mdpi.com
Coupling Reagents (e.g., HBTU, HATU)Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. formulationbio.com
Acetic AnhydrideUsed for the N-terminal acetylation of the peptide.

Regioselective Sulfation Techniques for Tyrosine Residues within the Peptide

A critical modification in Acetyl-hirudin(54-65)(sulfated) is the sulfation of the tyrosine residue at position 63 (Tyr63). This modification is crucial for its biological activity. The synthesis of sulfated peptides presents a challenge due to the acid-lability of the tyrosine O-sulfate ester. jpt.com Therefore, specialized techniques are required to achieve regioselective sulfation.

One effective strategy involves the incorporation of a pre-sulfated tyrosine derivative during SPPS. However, the direct use of Fmoc-Tyr(SO3H)-OH can be problematic due to potential side reactions. A more robust method is the use of a protected sulfated tyrosine, such as one with a base-labile protecting group on the sulfate (B86663) moiety.

A modern and efficient approach is the incorporation of a fluorosulfated tyrosine (Tyr(SO2F)) residue during standard Fmoc-based SPPS. nih.govnih.gov The fluorosulfate (B1228806) group is stable to the acidic conditions used for final cleavage from the resin and removal of side-chain protecting groups. The conversion of the fluorosulfated tyrosine to the desired sulfated tyrosine is then achieved post-synthetically in a separate step under basic conditions. nih.gov This method allows for the precise and high-yield production of the correctly sulfated peptide.

Another strategy involves the postsynthetic sulfation of the unprotected peptide. This can be achieved by treating the purified peptide containing an unprotected tyrosine with a sulfating agent, such as a sulfur trioxide-pyridine complex. However, this method can suffer from a lack of regioselectivity if multiple tyrosine residues are present and may lead to side reactions. thieme-connect.de

Incorporation of Fluorescent Probes and Other Analytical Labels into Acetyl-hirudin(54-65)(sulfated)

To study the binding kinetics, localization, and interactions of Acetyl-hirudin(54-65)(sulfated) with its biological targets, it is often necessary to incorporate fluorescent probes or other analytical labels. creative-peptides.com Several methodologies exist for the fluorescent labeling of synthetic peptides. nih.govbio-itworld.com

One common approach is to couple a fluorescent dye to the N-terminus of the peptide or to the side chain of a specific amino acid, such as lysine (B10760008), after the peptide has been synthesized and purified. formulationbio.com Amine-reactive dyes like fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives are frequently used for this purpose. creative-peptides.combio-itworld.com The labeling reaction is typically performed in solution under controlled pH conditions to ensure specific conjugation.

Alternatively, a fluorescently labeled amino acid can be incorporated directly into the peptide sequence during SPPS. bio-itworld.com For example, a lysine residue protected with a fluorescent tag on its side-chain amine can be added at a desired position. This approach offers precise control over the location of the label.

The choice of fluorophore and labeling strategy depends on the specific application. For fluorescence resonance energy transfer (FRET) studies, a pair of donor and acceptor fluorophores may be incorporated into the peptide. nih.gov

Table 2: Common Fluorescent Probes for Peptide Labeling

Fluorescent ProbeReactive GroupCommon Conjugation SiteReference
Fluorescein isothiocyanate (FITC)IsothiocyanateN-terminal amine, Lysine side chain creative-peptides.combio-itworld.com
Rhodamine derivativesVarious (e.g., NHS ester)N-terminal amine, Lysine side chain creative-peptides.com
Cyanine dyes (e.g., Cy3, Cy5)Various (e.g., NHS ester)N-terminal amine, Lysine side chain creative-peptides.com
Alexa Fluor dyesVarious (e.g., NHS ester)N-terminal amine, Lysine side chain creative-peptides.com

Methodologies for Assessing Purity and Characterization of Synthetic Peptides for Research Applications

Ensuring the purity and correct identity of synthetic peptides like Acetyl-hirudin(54-65)(sulfated) is paramount for obtaining reliable research data. A combination of analytical techniques is employed for this purpose. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) using a C18 column is typically used to separate the target peptide from impurities such as truncated sequences, deletion sequences, and peptides with incomplete deprotection. altabioscience.comwaters.com The purity is determined by integrating the peak area of the desired peptide and expressing it as a percentage of the total peak area in the chromatogram. lcms.cz

Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthetic peptide. nih.gov Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), are used. researchgate.netnih.gov LC-MS is particularly powerful as it can identify and quantify impurities that may co-elute with the main peptide peak in HPLC. waters.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. waters.com

Tandem Mass Spectrometry (MS/MS) is used to verify the amino acid sequence of the peptide. In this technique, the parent ion of the peptide is fragmented, and the masses of the resulting fragment ions are analyzed to reconstruct the sequence.

Amino Acid Analysis (AAA) can be performed to determine the amino acid composition of the synthetic peptide. This involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.

Table 3: Analytical Techniques for Peptide Characterization

TechniquePurposeInformation ObtainedReference
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity assessment and purification.Purity level, retention time. altabioscience.comwaters.com
Mass Spectrometry (MS)Molecular weight confirmation.Molecular mass of the peptide and impurities. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS)Sequence verification.Amino acid sequence. waters.com
Amino Acid Analysis (AAA)Compositional analysis.Relative abundance of constituent amino acids.

Molecular Recognition and Ligand Receptor Interactions of Acetyl Hirudin 54 65 Sulfated

Binding Kinetics and Thermodynamics with Thrombin Exosite I

The interaction between Acetyl-hirudin(54-65)(sulfated) and thrombin's exosite I is a key determinant of its anticoagulant properties. This binding is characterized by specific kinetic and thermodynamic parameters that have been elucidated through various experimental techniques.

Equilibrium Binding Studies of Acetyl-hirudin(54-65)(sulfated) to Thrombin and its Variants

Equilibrium binding studies have provided valuable insights into the affinity of Acetyl-hirudin(54-65)(sulfated) for thrombin and its variants. The dissociation constant (Kd) is a critical parameter derived from these studies, indicating the concentration of the ligand required to occupy half of the available receptor sites at equilibrium. A lower Kd value signifies a higher binding affinity.

Research has shown that the sulfation of the tyrosine residue at position 63 significantly enhances the binding potency of the hirudin fragment to thrombin, with some studies indicating a tenfold increase in potency. nih.govnih.gov Fluorescence titration experiments using a fluorescein-labeled version of the peptide, [5F]Hir-(54–65)(SO3−), have been instrumental in quantifying these interactions. For instance, the affinity of this labeled peptide for thrombin was found to increase approximately 5.6-fold in the presence of sodium ions, with dissociation constants of 270 ± 20 nM in the absence and 48 ± 4 nM in the presence of NaCl. nih.gov

Furthermore, studies on thrombin variants have shed light on the specificity of this interaction. For example, the affinity of [5F]Hir-(54–65)(SO3−) for prothrombin and its activation intermediates, Pre 1 and Pre 2, showed only a minor, likely insignificant, 1.3- to 1.7-fold increase in the presence of sodium ions, highlighting the importance of the mature thrombin conformation for high-affinity binding. nih.gov The binding of hirudin fragments has also been shown to be competitive with other molecules that interact with exosite I, such as fibrinogen. nih.gov

LigandProteinConditionDissociation Constant (Kd)Reference
[5F]Hir-(54–65)(SO3−)ThrombinNo Na+270 ± 20 nM nih.gov
[5F]Hir-(54–65)(SO3−)ThrombinWith NaCl48 ± 4 nM nih.gov
C-terminal hir-(54-65)Thrombin-~0.7 µM nih.gov
[5F]Hir-(54–65)(SO3−)[4′F]FPR-T-0.15 µM nih.gov

Stopped-Flow Kinetic Analysis of Acetyl-hirudin(54-65)(sulfated) Association and Dissociation from Target Proteins

Stopped-flow kinetic analysis allows for the real-time measurement of the association and dissociation rates of ligands with their target proteins. These studies have been crucial in understanding the dynamics of the interaction between Acetyl-hirudin(54-65)(sulfated) and thrombin.

Stopped-flow fluorescence studies have demonstrated the ordered assembly of ternary complexes involving thrombin, heparin, and heparin cofactor II (HCII). nih.gov The displacement of Hir-(54–65)(SO3−) from exosite I during the inactivation of thrombin by the HCII-heparin complex indicates a concerted action involving both the active site and exosite I. nih.gov The rate of this displacement provides insights into the kinetics of ternary complex formation. The observed rate constants for thrombin inactivation are dependent on the concentration of Hir-(54–65)(SO3−), fitting a model where the peptide and the N-terminal acidic sequence of HCII compete for binding to exosite I. nih.gov

Mechanism of Allosteric Modulation of Thrombin Activity by Acetyl-hirudin(54-65)(sulfated)

Binding of Acetyl-hirudin(54-65)(sulfated) to exosite I induces allosteric changes in thrombin, altering its enzymatic activity towards various substrates without directly interacting with the active site. This allosteric modulation is a key aspect of its function.

Interestingly, while this peptide inhibits the cleavage of large protein substrates like fibrinogen, it can act as an activator for the cleavage of small chromogenic substrates. nih.gov In the presence of hirudin peptides, the affinity of thrombin for certain small substrates increases, while the maximum velocity (Vmax) of the cleavage reaction shows little change. nih.govresearchgate.net This suggests that the binding to exosite I induces a conformational change in the active site that favors the binding and/or turnover of these small molecules. nih.gov

Disruption of Thrombin-Heparin Cofactor II (HCII) Complex Formation by Acetyl-hirudin(54-65)(sulfated)

Acetyl-hirudin(54-65)(sulfated) directly interferes with the interaction between thrombin and heparin cofactor II (HCII), a natural inhibitor of thrombin. medchemexpress.comglpbio.comtargetmol.comtargetmol.cn The N-terminal acidic domain of HCII binds to thrombin's exosite I, an interaction that is crucial for the formation of a stable inhibitory complex. medchemexpress.comnih.gov By binding to this same site, Acetyl-hirudin(54-65)(sulfated) competitively inhibits the binding of HCII, thereby disrupting the formation of the thrombin-HCII complex. medchemexpress.comnih.gov

Studies have shown that Acetyl-hirudin(54-65)(sulfated) can facilitate the dissociation of pre-formed complexes between thrombin and a mutant form of HCII. medchemexpress.commedchemexpress.com Kinetic studies have further revealed that the presence of Hir-(54–65)(SO3−) attenuates the affinity of the ternary complex formed by thrombin, heparin, and HCII in a concentration-dependent manner. nih.gov For instance, the apparent dissociation constant for the ternary complex increased from 0.15 ± 0.02 µM in the absence of the peptide to 1.3 ± 0.1 µM in the presence of 250 nM Hir-(54–65)(SO3−). nih.gov

Influence of Acetyl-hirudin(54-65)(sulfated) on Thrombin-Induced Platelet Glycoprotein (B1211001) Ib Binding

Acetyl-hirudin(54-65)(sulfated) has been shown to inhibit thrombin-induced platelet activation, including aggregation and secretion, in a dose-dependent manner. nih.gov This inhibitory effect is directly linked to its ability to interfere with the binding of thrombin to glycoprotein Ib (GPIb) on the platelet surface. nih.gov

Crucially, research has demonstrated that Hirudin(54-65) inhibits the specific binding of thrombin to platelet glycoprotein Ib. nih.gov This suggests that the binding sites for Hirudin(54-65) and GPIb on thrombin share common or overlapping structures. nih.gov Further evidence for this comes from studies on beta-thrombin, a proteolytically modified form of thrombin. The conversion of alpha-thrombin to beta-thrombin leads to a decreased affinity for both GPIb and Hirudin(54-65), indicating a structural link between their respective binding sites. nih.gov

Specificity and Affinity Profiling of Acetyl-hirudin(54-65)(sulfated) for Coagulation Factors

The specificity of Acetyl-hirudin(54-65)(sulfated) is primarily directed towards thrombin. However, its interaction with thrombin has downstream effects on the activation of other coagulation factors.

While Acetyl-hirudin(54-65)(sulfated) itself does not directly bind to other coagulation factors in the same manner as it binds to thrombin's exosite I, it indirectly affects their activation by modulating thrombin's activity. For example, by inhibiting the thrombin-mediated cleavage of fibrinogen, it effectively blocks the final step of the coagulation cascade. nih.gov

Impact of Tyr63 Sulfation on Acetyl-hirudin(54-65)(sulfated) Binding Potency and Selectivity

The post-translational modification of hirudin, specifically the sulfation of the tyrosine residue at position 63 (Tyr63), is a critical determinant of its binding affinity and inhibitory potency towards thrombin. portlandpress.comnih.gov This modification, occurring in the C-terminal tail of the natural peptide, significantly enhances the interaction between the hirudin fragment and its target enzyme. monash.edu The acetylated and sulfated fragment, Acetyl-hirudin(54-65)(sulfated), mimics this high-affinity binding.

Research has consistently demonstrated that the presence of a sulfate (B86663) group on Tyr63 increases the inhibitory potency of the hirudin C-terminal peptide. nih.govthieme-connect.com Studies comparing the sulfated and non-sulfated forms reveal a substantial difference in their affinity for thrombin. The sulfation of Tyr63 results in a more than 10-fold increase in binding affinity for thrombin compared to the unsulfated version. nih.govnih.govresearchgate.net This enhanced affinity is crucial for its function as a potent inhibitor.

The structural basis for this increased potency has been elucidated through X-ray crystallography. acs.org The crystal structure of a biosynthetic sulfo-hirudin complexed with thrombin shows that the sulfate group is not merely a passive addition but an active participant in the molecular interface. nih.govacs.org It mediates several key interactions, including the formation of a strong salt bridge and an extended network of hydrogen bonds with thrombin. nih.govacs.org These interactions, which involve all three oxygen atoms of the sulfate group, anchor the C-terminal tail of the hirudin fragment more securely into the anion-binding exosite I of thrombin. nih.goveurogentec.com This specific binding to exosite I, a region on thrombin distinct from the active site, is the foundation of the fragment's mechanism and its selectivity. medchemexpress.comtargetmol.comsigmaaldrich.com

The interaction of Acetyl-hirudin(54-65)(sulfated) is highly selective for thrombin due to the unique topology of exosite I. This site is responsible for recognizing and binding various substrates and cofactors, including fibrinogen and thrombomodulin. nih.govnih.gov By targeting this specific exosite, the hirudin fragment effectively competes with natural substrates, thereby exerting its inhibitory effect without directly blocking the catalytic center. nih.goveurogentec.com The sulfation of Tyr63 optimizes this interaction, ensuring a potent and selective binding to thrombin. monash.edu

Research Findings on Tyr63 Sulfation

The following table summarizes the comparative binding affinities and key structural interactions of sulfated versus non-sulfated hirudin derivatives, highlighting the impact of Tyr63 sulfation.

FeatureSulfated Hirudin/FragmentNon-Sulfated Hirudin/FragmentReference
Binding Affinity (Ki) ~25 fM (for full sulfo-hirudin)~300 fM (for recombinant hirudin) nih.gov
Affinity Fold-Increase >10-fold higher than non-sulfated formBaseline nih.govnih.govresearchgate.net
Primary Binding Site Anion-binding exosite I of thrombinAnion-binding exosite I of thrombin nih.govnih.gov
Key Molecular Interactions Salt bridge and extended hydrogen-bond network via the sulfate groupLacks the specific sulfate-mediated interactions nih.govacs.org
Conformational Effect Forces a change in the side-chain conformation of interacting residuesDifferent residue orientation nih.gov
Inhibitory Effect Potent inhibition of thrombin-mediated activitiesWeaker inhibition monash.edunih.gov

In Vitro Functional Characterization and Mechanistic Elucidation of Acetyl Hirudin 54 65 Sulfated

Assessment of Acetyl-hirudin(54-65)(sulfated) Inhibitory Potency on Thrombin-Mediated Reactions

The acetylated and sulfated fragment of hirudin corresponding to amino acids 54-65, hereafter referred to as Acetyl-hirudin(54-65)(sulfated), is a synthetic peptide that mimics the C-terminal tail of native hirudin. This region is crucial for hirudin's interaction with thrombin's anion-binding exosite I, a site distinct from the enzyme's catalytic center. eurogentec.comnih.gov This interaction underpins the peptide's anticoagulant properties by interfering with thrombin's ability to process its various substrates.

Acetyl-hirudin(54-65)(sulfated) demonstrates potent, dose-dependent anticoagulant activity by directly inhibiting thrombin. nih.gov Its mechanism involves binding to thrombin's exosite I, which sterically hinders the binding of substrates like fibrinogen, thereby inhibiting clot formation. google.com Unlike full-length hirudin, this fragment does not block the active site, meaning it does not inhibit the hydrolysis of small synthetic peptide substrates. eurogentec.com

The anticoagulant effect has been quantified using standard plasma clotting assays. A synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin was shown to significantly prolong the activated partial thromboplastin (B12709170) time (APTT), prothrombin time (PT), and thrombin time (TT) in human plasma. nih.gov The thrombin time assay proved to be the most sensitive, with concentrations of 2.2 and 4.1 µg/mL of the hirudin peptide resulting in a two- and three-fold increase over control values, respectively. nih.gov

The inhibitory action of this peptide is direct and does not rely on cofactors such as antithrombin III. nih.gov Furthermore, its activity is not neutralized by platelet factor 4, a protein released from platelets that can inhibit heparin. nih.gov This highlights a key advantage over heparin-based anticoagulants. The primary mechanism of action is the prevention of the activation of clotting factors, such as Factor V, by binding to the regulatory exosite of thrombin. echelon-inc.com

Table 1: Effect of a Sulfated Hirudin Peptide (residues 53-64) on Plasma Clotting Times

Concentration (µg/mL) Thrombin Time (fold increase vs. control)
2.2 2
4.1 3

Data synthesized from research on a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin. nih.gov

Thrombin is a potent activator of platelets. Acetyl-hirudin(54-65)(sulfated) effectively inhibits thrombin-induced platelet activation processes, including aggregation and the secretion of granular contents. nih.gov This inhibition is dose-dependent. nih.gov Research has shown that the sulfation of the tyrosine residue at position 63 is critical, as it significantly enhances the peptide's inhibitory potency on platelet activation. nih.gov

In studies using a synthetic sulfated dodecapeptide (residues 53-64), the compound was found to block thrombin-induced platelet aggregation, serotonin (B10506) release, and the generation of thromboxane (B8750289) A2. nih.gov The concentration resulting in 50% inhibition (IC50) for platelet aggregation induced by 0.25 U/mL of thrombin was determined to be 0.72 µg/mL. nih.gov A close correlation was observed between the inhibition of aggregation and the inhibition of serotonin release and thromboxane A2 synthesis. nih.gov

This anti-platelet effect stems from the peptide's competition with thrombin's binding sites on the platelet surface, particularly Glycoprotein (B1211001) Ib. nih.gov

Table 2: Inhibitory Activity of a Sulfated Hirudin Peptide (residues 53-64) on Platelet Function

Parameter IC50 (µg/mL) at 0.25 U/mL Thrombin
Platelet Aggregation 0.72

Data from studies on a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin. nih.gov

While Acetyl-hirudin(54-65)(sulfated) is a potent inhibitor of fibrinogen cleavage, its effect on the hydrolysis of other thrombin substrates can be more nuanced. For instance, the hydrolysis of Glycoprotein V (GPV), a thrombin substrate on the platelet membrane, is only partially inhibited by the hirudin 54-65 peptide. nih.gov

However, the peptide was found to effectively inhibit the specific binding of thrombin to another key platelet receptor, Glycoprotein Ib (GPIb). nih.gov The recognition sites for the hirudin 54-65 peptide and GPIb on thrombin appear to share common structures, indicating a competitive binding mechanism. nih.gov This targeted inhibition of thrombin-receptor interaction, rather than complete enzymatic blockade, is a key feature of its mechanism.

Comparative Analysis of Acetyl-hirudin(54-65)(sulfated) with Full-Length Hirudin and Other Thrombin Exosite I Ligands

Acetyl-hirudin(54-65)(sulfated) represents a minimalist functional domain of full-length hirudin. Native hirudin is a 65-amino acid polypeptide that binds to thrombin in a bivalent fashion, interacting with both the catalytic site and exosite I. google.comgoogle.com In contrast, Acetyl-hirudin(54-65)(sulfated) binds only to exosite I, which accounts for its inability to inhibit the hydrolysis of small chromogenic substrates while still effectively blocking macromolecular substrate interactions like fibrinogen conversion. eurogentec.comnih.gov

The affinity of hirudin fragments for thrombin's exosite I is influenced by allosteric modulators like sodium ions. The binding affinity of a fluorescein-labeled, sulfated hirudin-(54–65) peptide for thrombin increases approximately 5.6-fold in the presence of Na+. nih.gov This is comparable to the effects observed with similar hirudin fragments, such as acetyl-Hir-(55–65) (2-fold increase) and acetyl-Hir-(53–64) (5.4-fold increase). nih.gov

When compared to other anticoagulants like heparin, the hirudin peptide exhibits distinct advantages. Its function is independent of plasma cofactors like antithrombin III, and it is not susceptible to inactivation by platelet factor 4. nih.gov This makes its anticoagulant effect more predictable. Furthermore, while heparin and dermatan sulfate (B86663) typically function through a template mechanism involving heparin cofactor II (HCII), the interaction of hirudin fragments with thrombin is direct. researchgate.net In experiments with sulfated polysaccharides that activate HCII, the addition of hirudin(54–65) only produced a minor 2- to 5-fold decrease in the rate of thrombin inhibition, suggesting a fundamentally different mechanism of action compared to glycosaminoglycan-based inhibitors. researchgate.net

Advanced Analytical Techniques for Investigating Acetyl Hirudin 54 65 Sulfated

Fluorescence Spectroscopy Applications for Acetyl-hirudin(54-65)(sulfated) Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of hirudin fragments to thrombin. Changes in the intrinsic fluorescence of tryptophan residues in thrombin or the fluorescence of labeled peptide analogues upon complex formation can provide valuable information about binding events and kinetics.

Studies utilizing stopped-flow fluorescence spectroscopy have successfully elucidated the kinetics of the reaction between human α-thrombin and hirudin fragments. The binding of the C-terminal fragment of hirudin (residues 52-65) to thrombin is a multi-step process. A significant enhancement in intrinsic fluorescence is observed upon the formation of the thrombin-hirudin complex. nih.gov Research has shown that the binding of the COOH-terminal fragment alone can induce more than a third of this total fluorescence enhancement, indicating a significant structural change in thrombin upon this initial interaction. nih.gov

Kinetic analysis reveals that the reaction involves rapid bimolecular association followed by intramolecular steps. For instance, when thrombin was reacted with a high concentration (≥6 µM) of the COOH-terminal fragment, a single intramolecular step with a rate constant of approximately 308 s⁻¹ was observed, as the initial binding was too fast to measure. nih.gov By using fluorescein-labeled derivatives of hirudin(54-65), researchers can directly monitor the binding to thrombin and its zymogen, prothrombin, by observing the fractional change in the label's fluorescence. researchgate.net This approach allows for the determination of binding affinities and the characterization of the binding site, known as exosite I, even in the precursor form of the enzyme. researchgate.net

ParameterValueConditionReference
Intramolecular Rate Constant (k_obs)308 ± 5 s⁻¹Binding of hirudin COOH-terminal fragment (≥6 µM) to thrombin. nih.gov
Association Rate Constant (k_assoc) for NH2-terminal fragment8.3 x 10⁵ M⁻¹s⁻¹Binding to thrombin at concentrations <50 µM. nih.gov
Fold Increase in k_assoc for NH2-terminal fragment1.7-foldIn the presence of saturating concentrations of the COOH-terminal fragment. nih.gov
Equilibrium Dissociation Constant (Kd) for C-terminal hir-(54-65)~0.7 µMDetermined from the effect on substrate acylation rate. nih.gov

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis of Acetyl-hirudin(54-65)(sulfated)

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the real-time kinetics of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., thrombin) is immobilized. The binding of the analyte (e.g., a hirudin fragment) from a solution flowing over the surface is monitored, providing data on association (kₐ) and dissociation (kₑ) rates.

SPR has been instrumental in quantifying the binding affinity of hirudin analogues to thrombin. nih.gov In these experiments, thrombin is typically immobilized on a sensor chip, and various concentrations of the hirudin peptide are injected. nih.govbiosensingusa.com The resulting sensorgrams provide a direct measure of the interaction over time. From these data, the equilibrium dissociation constant (K₋), which represents the ratio of kₑ to kₐ, can be calculated, offering a precise measure of binding affinity. nih.gov

This technique is particularly valuable for structure-function relationship studies. For example, by creating mutant variants of a hirudin analogue and analyzing their binding to thrombin via SPR, researchers can pinpoint specific amino acid residues that are crucial for the interaction. nih.gov Such studies have confirmed that mutations in the C-terminal region of hirudin can significantly increase the K₋ value, indicating a reduction in binding affinity. nih.gov

MoleculeAssociation Rate Constant (kₐ) (M⁻¹s⁻¹)Dissociation Rate Constant (kₑ) (s⁻¹)Equilibrium Dissociation Constant (K₋) (nM)Reference
RGD-Hirudin1.18E+061.97E-040.167 nih.gov
Mutant I59A1.21E+061.29E-031.07 nih.gov
Mutant D55A9.55E+051.55E-031.62 nih.gov
Mutant E57A1.11E+061.22E-031.10 nih.gov

Data derived from studies on RGD-hirudin, a variant, illustrates the utility of SPR in defining kinetic parameters of hirudin-thrombin interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of Acetyl-hirudin(54-65)(sulfated) and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides and their complexes in solution. For Acetyl-hirudin(54-65)(sulfated), NMR provides atomic-level details about its conformation both when free in solution and when bound to thrombin.

Transferred Nuclear Overhauser Effect (trNOE) spectroscopy is a specific NMR technique used to determine the conformation of a small ligand like a hirudin fragment when it is bound to a large protein like thrombin. nih.govacs.org The method relies on the transfer of magnetization through space between protons that are close to each other in the bound state. Even if the peptide is in a random coil conformation when free, the trNOE experiment reveals the specific, ordered structure it adopts upon binding. nih.gov

Studies on the hirudin fragment 55-65 have shown that while it is largely disordered in aqueous solution, it populates ordered conformations, including helical structures, that are similar to its thrombin-bound state. nih.gov Specifically, residues Glu(61) through Leu(64) show a significant population of helical conformations. nih.gov Upon binding to thrombin's anion-binding exosite, the peptide undergoes distinct conformational changes. For example, analysis of side-chain rotamers revealed a potential rotation around the Cα-Cβ bond of Ile(59) upon binding. nih.gov NMR studies have been crucial in mapping the extensive interactions between hirudin's C-terminal tail and thrombin's surface, which are critical for its inhibitory function. nih.govresearchgate.netembopress.org

Technique/ParameterFindingAffected Residues/RegionReference
Transferred NOE SpectroscopyDetermined the thrombin-bound structure of the hirudin 55-65 fragment.Hirudin 55-65 nih.gov
Conformational AnalysisFree peptide in solution contains a large population of the "active" conformation.Global fold involves Phe(56), Ile(59), Pro(60), Tyr(63), Leu(64). nih.gov
Helical Content CalculationApproximately 50% helical conformation calculated from dNN and dαN NOE ratios.Glu(61), Glu(62), Tyr(63), Leu(64) nih.gov
Side-Chain Rotamer AnalysisIle(59) may adopt a gauche- (χ1 = +60°) conformation when bound, versus the populated trans (χ1 = -60°) conformation when free.Ile(59) nih.gov

Mass Spectrometry for Acetyl-hirudin(54-65)(sulfated) Characterization and Interaction Complex Analysis

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the characterization of peptides like Acetyl-hirudin(54-65)(sulfated), allowing for precise molecular weight determination, sequence verification, and analysis of post-translational modifications such as sulfation.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for analyzing peptides and proteins. unipd.itresearchgate.netnih.gov ESI-MS has been used to identify by-products in recombinant hirudin production by determining the molecular masses of various truncated fragments. researchgate.net This is critical for quality control and for understanding potential degradation pathways. For example, fragments resulting from cleavages at positions 61, 63, and 64 of hirudin have been identified using this method. researchgate.net MALDI-Time-of-Flight (TOF) MS is also routinely used to confirm the molecular weight and purity of synthesized or expressed hirudin analogues. nih.govspandidos-publications.com

Advanced MS techniques can also probe protein-ligand interactions. Hydrogen-deuterium exchange coupled with MS (HDX-MS) can reveal changes in the solvent accessibility of a protein's backbone amides upon ligand binding. nih.gov Studies using HDX-MS have shown that the binding of hirudin(54-65) to thrombin's exosite I leads to a significant decrease in deuteron (B1233211) incorporation in that region, confirming the binding location and providing insight into the conformational changes that shield this area from the solvent. nih.gov Furthermore, Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry combined with electron capture dissociation (ECD) has been specifically used to characterize the tyrosine-sulfated hirudin fragment (54-65), demonstrating its power in localizing labile modifications that are crucial for function. diva-portal.org

Hirudin Fragment (By-product)Scission PositionCalculated Mass (Da)Observed Mass (Da) by ESI-MSReference
Hirudin 1-64646835.46835.1 researchgate.net
Hirudin 1-63636706.36706.4 researchgate.net
Hirudin 1-62626577.26577.5 researchgate.net
Hirudin 1-61616448.16448.0 researchgate.net

Data from ESI-MS analysis of by-products from recombinant hirudin production, illustrating the precision of MS in peptide characterization.

Peptide Engineering and Rational Design Principles Based on Acetyl Hirudin 54 65 Sulfated

Structure-Activity Relationship Studies of Acetyl-hirudin(54-65)(sulfated) for Enhanced Affinity and Specificity

The binding of Acetyl-hirudin(54-65)(sulfated) to thrombin's exosite I is a finely tuned interaction, with specific residues playing crucial roles in affinity and specificity. A key feature is the sulfated tyrosine at position 63 (Tyr63). scispace.com The sulfate (B86663) group forms significant electrostatic and hydrogen-bonding interactions with complementary residues in the exosite, dramatically enhancing the binding affinity.

Research has consistently shown that the presence of this sulfate group is a critical determinant of inhibitory potency. Studies comparing the sulfated and desulfated forms of hirudin fragments reveal a substantial decrease in affinity for the non-sulfated analogues. researchgate.net For instance, sulfation of the tyrosine residue in hirudin(54-65) has been shown to increase its potency by approximately tenfold. researchgate.net

The following table summarizes the inhibitory constants of various hirudin-derived peptides, highlighting the impact of sequence and modification on thrombin inhibition.

Peptide/AnalogueTargetInhibitory Constant (Ki or IC50)Reference
HirudinHuman α-thrombin~20 fM scispace.com
Bivalirudin (Hirulog)Human α-thrombin~2.3 nM oup.com
FN22Human α-thrombin150 nM oup.com
Hirudin(54-65)Human α-thrombin447 nM oup.com
d-Phe-Pro-d-Arg-d-Thr-CONH2Human α-thrombin920 nM plos.org

This table is for illustrative purposes and includes data on related compounds to provide context for the structure-activity relationships.

Design of Novel Peptidomimetics and Small Molecule Analogues Inspired by Acetyl-hirudin(54-65)(sulfated)

The detailed understanding of the interaction between Acetyl-hirudin(54-65)(sulfated) and thrombin's exosite I has provided a blueprint for the design of novel peptidomimetics and small molecule analogues. The goal of these efforts is often to create smaller, more stable, and orally bioavailable molecules that retain the high affinity and specificity of the parent peptide.

A prominent example of this strategy is the development of "hirulogs," such as Bivalirudin. scispace.com These are bivalent inhibitors that consist of a sequence targeting thrombin's active site linked, via a spacer, to a C-terminal hirudin fragment that binds to exosite I. oup.comnih.gov This design combines the specificity of the hirudin fragment with direct inhibition of the enzyme's catalytic activity. nih.gov

Beyond these bivalent peptides, researchers have ventured into the realm of non-peptidic mimics. Computational algorithms and structure-based design have been employed to identify small molecules that can replicate the key interactions of the hirudin fragment. nih.govacs.org For instance, a 1,2,5-trisubstituted benzimidazole (B57391) scaffold has been successfully used to create potent nonpeptidic thrombin inhibitors. acs.orgresearchgate.net These efforts have led to the development of orally active thrombin inhibitors, demonstrating the successful translation of knowledge from the natural peptide to synthetic small molecules. acs.org

Development of Acetyl-hirudin(54-65)(sulfated)-Derived Probes and Biosensors for Coagulation Research

The high specificity of Acetyl-hirudin(54-65)(sulfated) for thrombin's exosite I makes it an excellent tool for probing the structure and function of this critical enzyme. By conjugating reporter molecules, such as fluorescent dyes or biotin, to the peptide, researchers have created powerful probes for use in a variety of experimental settings.

A notable example is the use of fluorescein-labeled hirudin(54-65) ([5F]Hir(54–65)). researchgate.netresearchgate.net This fluorescent probe allows for the sensitive and quantitative measurement of binding to thrombin's exosite I through techniques like fluorescence titration. researchgate.netnih.gov Such probes have been instrumental in studying the allosteric regulation of thrombin, including the effects of sodium ion binding on exosite I accessibility. nih.gov

Furthermore, these peptide-based probes are valuable in competition assays to determine the binding sites of other molecules. nih.gov For instance, the ability of a test compound to displace [5F]Hir(54–65) from thrombin can confirm whether the compound also binds to exosite I. nih.gov The development of such probes has also extended to their use in surface plasmon resonance (SPR) biosensors, enabling real-time monitoring of thrombin interactions. csic.es

Optimization of Peptidic Scaffolds for Modulating Thrombin Function through Exosite I Interactions

The C-terminal fragment of hirudin serves as a versatile peptidic scaffold that can be optimized and incorporated into more complex molecular constructs to modulate thrombin function. This modularity allows for the creation of fusion proteins and other engineered molecules with tailored properties.

One approach involves fusing the hirudin(54-65) sequence to other proteins to enhance their thrombin inhibitory activity. For example, fusing the C-terminal triskaidecapeptide of hirudin variant 3 to α1-proteinase inhibitor M358R significantly increases the rate of thrombin inhibition by the serpin. nih.gov This demonstrates that the hirudin fragment can effectively target the fusion protein to thrombin's exosite I, thereby increasing the local concentration of the inhibitory domain near the active site.

The hirudin scaffold has also been utilized in the development of novel multifunctional molecules. In one study, a peptide with plasminogen-activating properties was fused into a loop of hirudin. oup.com The resulting fusion protein not only retained the thrombin inhibitory function of the hirudin scaffold but also gained the ability to activate plasminogen, creating a molecule with both anticoagulant and thrombolytic potential. oup.com These examples underscore the utility of the Acetyl-hirudin(54-65)(sulfated) sequence as a foundational scaffold for engineering novel biologics that can precisely modulate the multifaceted roles of thrombin in hemostasis and thrombosis.

Future Perspectives and Emerging Research Avenues for Acetyl Hirudin 54 65 Sulfated

Exploration of Novel Binding Partners and Unidentified Physiological Roles in vitro

While the interaction of Acetyl-hirudin(54-65)(sulfated) with thrombin is well-documented, the full spectrum of its potential binding partners and physiological effects at the molecular level remains an active area of exploration. The peptide's high specificity for thrombin's exosite I makes it an ideal probe to identify other proteins that may share structural or functional homology with this binding domain.

Detailed in vitro research has established several key interactions. The peptide directly binds to thrombin, which in turn disrupts the stabilizing interactions between the N-terminal acidic domain of recombinant heparin cofactor II (rHCII) and thrombin's exosite I. glpbio.commedchemexpress.com This interference highlights a nuanced role in modulating the activity of secondary thrombin inhibitors. Furthermore, by occupying exosite I, the peptide prevents the activation of critical clotting factors, notably Factor V. echelon-inc.com Research has also demonstrated that the hirudin fragment (54-65) can inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner. nih.gov Crucially, it has been found to specifically inhibit the binding of thrombin to platelet glycoprotein (B1211001) Ib (GPIb), a key receptor in platelet activation. nih.gov The sulfation of the tyrosine residue at position 63 is critical for this high-potency inhibition. nih.gov

Future research could focus on screening for novel binding partners using techniques like affinity chromatography-mass spectrometry, where the immobilized peptide is used to capture interacting proteins from plasma or cell lysates. Such studies could uncover previously unknown roles for exosite I-like interactions in physiological or pathological processes beyond coagulation. For instance, exploring its effects on different cell types, such as endothelial cells or immune cells, could reveal unidentified signaling pathways modulated by this peptide. While the desulfated form of hirudin (54-65) has been shown to induce endothelium-independent contractions in canine coronary arteries, the specific vasoactive effects of the sulfated form remain a less-explored area. nih.govscience.govpeptide.com

Table 1: Known and Investigated In Vitro Interactions of Acetyl-hirudin(54-65)(sulfated)

Interacting MoleculeEffect of InteractionResearch Finding
Thrombin (Anion-Binding Exosite I) High-affinity binding, blocking substrate recognition. eurogentec.comanaspec.comThe sulfated peptide binds tightly to exosite I, inhibiting thrombin's procoagulant functions. eurogentec.com
Thrombin-rHCII(L444R) Complex Disrupts the interaction between rHCII and thrombin's exosite I. glpbio.commedchemexpress.comThe peptide interferes with the formation of a stable thrombin-inhibitor complex. glpbio.commedchemexpress.com
Factor V Prevents thrombin-mediated activation. echelon-inc.comBy blocking exosite I, the peptide inhibits the proteolytic cleavage and activation of Factor V. echelon-inc.com
Platelet Glycoprotein Ib (GPIb) Inhibits the specific binding of thrombin to GPIb. nih.govThis action contributes to the inhibition of thrombin-induced platelet activation and aggregation. nih.gov

Integration of Acetyl-hirudin(54-65)(sulfated) Studies with Systems Biology Approaches in Coagulation

Systems biology offers a powerful framework for understanding the intricate network of reactions that constitute the coagulation cascade. upenn.edu These models, often comprising dozens of ordinary differential equations, simulate the kinetics of thrombin generation and fibrin (B1330869) formation by accounting for numerous enzymes, inhibitors, and cell surfaces. nih.govresearchgate.netmdpi.com A significant challenge in refining these models is the accurate parameterization of individual reactions and feedback loops. upenn.edu

Acetyl-hirudin(54-65)(sulfated) is poised to become an invaluable tool in this context. Its highly specific mechanism allows it to function as a molecular scalpel, dissecting the contributions of thrombin's exosite I from its catalytic activity. By incorporating the peptide into in vitro coagulation assays that feed data into computational models, researchers can:

Isolate Exosite I-Dependent Feedback Loops: Thrombin activates Factors V, VIII, and XI, largely through exosite I interactions. nih.gov By using Acetyl-hirudin(54-65)(sulfated) to titrate this function, the kinetic parameters of these crucial amplification steps can be determined more precisely.

Validate and Challenge Existing Models: By comparing the simulated results of a model incorporating the peptide's specific inhibitory action with experimental data, the predictive power and accuracy of the model can be rigorously tested. researchgate.net

The integration of this specific inhibitor allows for a more granular analysis than what is possible with broad-spectrum anticoagulants, promising to enhance the resolution and predictive capabilities of systems biology models of hemostasis and thrombosis. nih.govresearchgate.netmdpi.com

Table 2: Applications of Acetyl-hirudin(54-65)(sulfated) in Systems Biology Models of Coagulation

Research QuestionRole of Acetyl-hirudin(54-65)(sulfated)Potential Insight
Quantifying Feedback Amplification Specific inhibitor of exosite I-mediated activation of Factors V, VIII, and XI. nih.govMore accurate kinetic constants for the key positive feedback loops in thrombin generation.
Modeling Platelet-Thrombin Interaction Blocks thrombin binding to platelet GPIb receptor. nih.govDeconvolution of GPIb-mediated thrombin generation from other platelet activation pathways.
Dissecting Fibrinogen Cleavage Prevents fibrinogen binding to thrombin without affecting the catalytic site. eurogentec.comAllows for the study of thrombin's other catalytic activities in the absence of clot formation.
Model Validation Provides a specific perturbation with a well-defined molecular target.Increased confidence in model predictions by accurately simulating the effect of a known inhibitor. researchgate.net

Advancements in Peptide Delivery and Stability for In Vitro Research Models

Like many peptides, the utility of Acetyl-hirudin(54-65)(sulfated) in prolonged in vitro experiments can be limited by its susceptibility to proteolysis and the need for stable, sustained concentrations. science.gov Emerging research in peptide delivery and stabilization offers innovative solutions to overcome these challenges, enhancing its application in long-term cell culture models and complex biomaterial systems.

One major area of advancement is the development of more stable analogs. Research into derivatives of hirudin fragments has shown that replacing the sulfated tyrosine with non-natural amino acids, such as (carboxymethyl)phenylalanine, can result in compounds with higher potency and a longer duration of action due to increased resistance to hydrolysis. nih.gov

Another promising frontier is the use of nanocarrier systems for controlled release and protection.

Nanogels and Nanocomplexes: Heparin-pluronic nanogels and other self-assembling peptide-polysaccharide nanocomplexes can encapsulate therapeutic peptides, protecting them from enzymatic degradation and enabling sustained release over time. acs.orgscispace.com This approach would allow for the maintenance of a steady inhibitory concentration in in vitro systems, which is crucial for studying chronic conditions or slow-acting cellular responses.

Conjugation: Covalent attachment of the peptide to polymers or lipids, such as lauric acid, can improve its stability and allow for its incorporation into biomaterials. ucl.ac.uk This strategy is particularly relevant for developing anticoagulant surfaces on prosthetic grafts or other blood-contacting devices for in vitro testing, where the localized activity of the peptide is desired. ucl.ac.uk

Peptide Amphiphiles: Linking the bioactive peptide to a hydrophobic lipid-like tail creates a peptide amphiphile that can self-assemble and is more resistant to hydrolysis and proteolysis, offering another route to enhanced stability in research models. science.gov

These advancements will enable more sophisticated and reliable in vitro studies, allowing researchers to investigate the long-term effects of specific exosite I inhibition in models of vascular disease, tissue engineering, and biocompatibility.

Table 3: Strategies for Enhancing Delivery and Stability of Hirudin Fragments in In Vitro Models

StrategyDescriptionAdvantage for In Vitro Research
Analog Synthesis Replacing the sulfated tyrosine with stabilized bioisosteres (e.g., (carboxymethyl)phenylalanine). nih.govIncreased resistance to enzymatic degradation, leading to a longer and more predictable active lifetime. nih.gov
Nanoencapsulation Incorporating the peptide into nanocarriers like nanogels or nanocomplexes. acs.orgscispace.comProtects the peptide from proteolysis and provides sustained, controlled release into the medium.
Polymer/Lipid Conjugation Covalently attaching the peptide to molecules like lauric acid or polymers. ucl.ac.ukFacilitates stable immobilization onto surfaces for creating anticoagulant biomaterials for testing. ucl.ac.uk
Peptide Amphiphiles Fusing the peptide to a hydrophobic tail to promote self-assembly and stability. science.govPrevents peptide hydrolysis and proteolysis, enhancing its functional duration in experimental setups. science.gov

Role of Acetyl-hirudin(54-65)(sulfated) in Understanding Molecular Mechanisms of Coagulopathies

Coagulopathies, such as thrombosis (pathological clotting) and hemophilia (impaired clotting), arise from the dysregulation of the finely balanced coagulation cascade. Acetyl-hirudin(54-65)(sulfated) serves as a precision tool to dissect the specific molecular events that are altered in these disease states. Its ability to isolate the function of thrombin's exosite I allows researchers to probe mechanisms that are difficult to study with less specific inhibitors.

In the context of thrombosis , the peptide can help elucidate the role of exosite I-mediated events in clot formation. By inhibiting thrombin's interaction with platelet GPIb, it allows for the investigation of platelet activation pathways that are central to arterial thrombosis. nih.gov Furthermore, its ability to block Factor V activation helps in studying the amplification of thrombin generation, a critical process in the growth and stabilization of a thrombus. nih.gov

For bleeding disorders , the peptide can be used to understand the nuances of thrombin's function. For example, in studies of whole blood, recombinant hirudin can prevent clotting, yet significant amounts of thrombin can still be generated, which may trigger other feedback mechanisms. nih.gov Acetyl-hirudin(54-65)(sulfated) could be used to specifically dissect the exosite I-dependent components of this residual thrombin activity.

Moreover, the peptide is used as a reference compound or competitive inhibitor in the characterization of new anticoagulant agents. For instance, in studies of novel sulfated polysaccharides that act as anticoagulants, competitive binding assays with hirudin fragments help determine whether the new compounds act via exosite I or exosite II of thrombin, thereby clarifying their mechanism of action. researchgate.netresearchgate.net This comparative approach is vital for developing new therapies for coagulopathies.

Table 4: Application of Acetyl-hirudin(54-65)(sulfated) in Coagulopathy Research

CoagulopathyResearch ApplicationMolecular Mechanism Probed
Arterial Thrombosis Inhibition of thrombin-platelet interaction. nih.govRole of the thrombin-GPIb binding axis in pathological platelet activation and aggregation.
Venous Thromboembolism Blocking of Factor V and Factor VIII activation. nih.govContribution of exosite I-dependent feedback loops to the amplification of thrombin generation and fibrin formation.
Disseminated Intravascular Coagulation (DIC) Decoupling fibrinogen cleavage from other thrombin activities.Investigating the non-coagulant, pro-inflammatory roles of thrombin that may be mediated by exosite I in systemic disease.
Development of New Anticoagulants Used as a competitive inhibitor in binding assays. researchgate.netresearchgate.netElucidating the binding site (exosite I vs. exosite II) and mechanism of action for novel therapeutic agents.

Q & A

Q. What structural features of Acetyl-Hirudin(54-65)(sulfated) are critical for its interaction with thrombin?

The peptide's activity hinges on its sulfated tyrosine residue (Tyr(SO3H)) at position 63, which binds thrombin’s anion-binding exosite I. The acetylated N-terminal and acidic residues (e.g., Glu, Asp) further stabilize this interaction through electrostatic complementarity . Sequence analysis (Ac-GDFEEIPEE-Y(SO3H)-LQ) reveals a conserved motif essential for competitive inhibition of thrombin’s substrate-binding domain .

Q. How should researchers validate the integrity of synthetic Acetyl-Hirudin(54-65)(sulfated) batches?

Methodological validation requires:

  • HPLC purity analysis (>95% purity recommended for reproducible binding assays) .
  • Mass spectrometry (MS) to confirm molecular weight (1590.7 Da) and sulfation at Tyr63 .
  • Functional assays (e.g., thrombin inhibition kinetics) to correlate structural integrity with biological activity .

Q. What storage conditions are optimal for maintaining peptide stability?

Lyophilized peptide should be stored at -20°C in airtight containers to prevent hydrolysis of sulfated residues. Reconstitution in pH-stable buffers (e.g., Tris-HCl, pH 7.4) with 0.1% BSA minimizes aggregation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro thrombin inhibition data and in vivo anticoagulant efficacy?

Contradictions often arise from differences in thrombin isoform specificity or plasma protein interference. Strategies include:

  • Orthogonal assays : Compare inhibition of α-thrombin vs. γ-thrombin using fluorogenic substrates (e.g., SensoLyte® 520) .
  • Plasma spiking experiments : Assess peptide stability in human plasma to identify protease degradation pathways .
  • Structural modeling : Use X-ray crystallography (e.g., PDB 1w7g) to map binding interfaces under physiological conditions .

Q. What experimental approaches are suitable for characterizing the peptide’s binding kinetics with thrombin-rHCII(L444R)?

  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (ka/kd) with immobilized thrombin variants .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .
  • Competitive ELISA : Use rHCII-derived probes to assess disruption of thrombin-rHCII interactions .

Q. How can researchers address batch-to-batch variability in sulfation efficiency during peptide synthesis?

  • Post-synthesis QC : Implement ion-exchange chromatography to isolate fully sulfated isoforms.
  • Functional normalization : Express activity relative to a reference batch using standardized thrombin inhibition assays .
  • Chemical modification analysis : Use NMR or FTIR to confirm sulfation stoichiometry at Tyr63 .

Q. What strategies are recommended for probing the peptide’s role in thrombin-mediated coagulation factor V activation?

  • Coagulation cascade assays : Monitor factor Va generation via chromogenic substrates (e.g., S-2238) in the presence of the peptide .
  • Mutagenesis studies : Compare binding affinity of Acetyl-Hirudin(54-65)(sulfated) to thrombin mutants lacking exosite I residues (e.g., Arg73Ala) .
  • Crosslinking-MS : Identify proximal interactions between the peptide and thrombin’s regulatory domains .

Methodological Considerations

Q. How should researchers design dose-response studies for thrombin inhibition assays?

  • Dynamic range : Use peptide concentrations spanning 0.1–10× KD (reported ~0.1–1 nM for thrombin) .
  • Control groups : Include desulfated analogs (e.g., Hirudin(54-65)(desulfated)) to isolate sulfation-dependent effects .
  • Data normalization : Express inhibition as % residual thrombin activity relative to vehicle-treated samples .

Q. What statistical methods are appropriate for analyzing contradictory binding data across experimental replicates?

  • Mixed-effects models : Account for variability in peptide synthesis batches or thrombin sources.
  • Meta-analysis : Pool data from SPR, ITC, and ELISA to calculate weighted mean KD values .
  • Sensitivity analysis : Identify outliers using Grubbs’ test or robust regression .

Ethical and Safety Guidelines

  • Handling precautions : Use PPE (gloves, lab coats) to avoid peptide degradation via proteases in skin secretions .
  • Regulatory compliance : Adhere to institutional biosafety protocols for anticoagulant peptides (BSL-2 recommended) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.